molecular formula C22H19N3O3S B2557942 N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-65-0

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2557942
CAS No.: 898420-65-0
M. Wt: 405.47
InChI Key: LTKPHSDRFGFBQI-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a dihydroquinazolinone core. The compound’s structure includes a benzenesulfonamide group linked to a substituted phenyl ring, which is further connected to a 2-methyl-4-oxo-3,4-dihydroquinazoline moiety. The compound’s stereoelectronic properties, such as hydrogen-bonding capacity from the sulfonamide and ketone groups, may enhance its interaction with biological targets.

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-14-17(25-16(2)23-21-11-7-6-10-19(21)22(25)26)12-13-20(15)24-29(27,28)18-8-4-3-5-9-18/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKPHSDRFGFBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common route includes the initial formation of the quinazolinone core, followed by sulfonation and subsequent coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features, synthesis, and reported activities.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Key Substituents/Features Biological Activity (Reported) Structural Analysis Method Reference
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide (Target) C₂₂H₂₀N₃O₃S Dihydroquinazolinone core, methyl groups at positions 2 (quinazolinone) and 2 (phenyl) Not reported Inferred from analogs
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₄S₂ Oxazole ring, methyl groups on benzene and oxazole Antimicrobial (synthesized for screening) Single-crystal X-ray diffraction
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide C₂₄H₁₉F₃N₄O₃S₂ Methoxyphenyl-quinazolinone, trifluoromethylphenyl, thioether linkage Not reported
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide C₂₅H₂₆N₄O₃S₃ Thiazolidinone core, sec-butyl group, dimethylsulfonamide Not reported
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide C₂₂H₁₅ClN₄O₄ Chlorophenyl, nitrobenzamide, dihydroquinazolinone Not reported

Key Observations

Structural Variations: The target compound shares a dihydroquinazolinone core with the nitrobenzamide derivative , but differs in the sulfonamide group versus the nitrobenzamide. This substitution may alter solubility and target selectivity. The thiazolidinone derivative replaces the quinazolinone with a sulfur-containing heterocycle, which could modulate redox activity or metabolic stability.

Synthetic and Analytical Methods :

  • Single-crystal X-ray diffraction (utilizing SHELX and ORTEP software) was employed for structural elucidation of the oxazole analog , confirming planarity of the sulfonamide-oxazole system. Similar methods could be applied to the target compound to validate its conformation.

Biological Activity: The oxazole derivative was synthesized explicitly for antimicrobial screening, highlighting the therapeutic relevance of sulfonamide-heterocycle hybrids. The absence of a heterocyclic ring in the nitrobenzamide analog may reduce such activity, emphasizing the role of the dihydroquinazolinone/oxazole moieties in target engagement.

Substituent Effects: Methyl groups in the target compound (positions 2 on both phenyl and quinazolinone) likely enhance lipophilicity compared to polar groups like methoxy or nitro . This could influence membrane permeability and pharmacokinetics.

Biological Activity

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide is a complex organic molecule that integrates a sulfonamide group with a quinazolinone moiety. This unique structural combination suggests diverse biological activities, particularly in the realms of antimicrobial and anticancer properties.

Structural Characteristics

The compound features a sulfonamide group , which is known for its ability to mimic para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis. This mimicry allows sulfonamides to inhibit dihydropteroate synthase, an enzyme vital for bacterial growth, thereby suggesting potential antibacterial activity . The quinazolinone structure is frequently associated with various biologically active compounds, especially in medicinal chemistry, where it has been linked to anticancer effects due to its interactions with molecular targets involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to disrupt critical biochemical pathways:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group competes with PABA for binding sites on the enzyme, inhibiting folate synthesis in bacteria.
  • Anticancer Activity : Quinazolinone derivatives have shown the ability to interact with various targets involved in cancer cell survival and proliferation.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • Antimicrobial Activity : In vitro studies have demonstrated that similar compounds exhibit significant antibacterial properties against a range of bacterial strains, including those resistant to traditional antibiotics.
  • Anticancer Properties : Compounds with quinazolinone structures have been reported to inhibit cancer cell lines effectively. For instance, derivatives have shown promising results in inhibiting COX-2, an enzyme often overexpressed in tumors .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer potential of quinazolinone derivatives on human breast cancer cell lines. The findings revealed that certain derivatives led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Comparative Analysis

To illustrate the biological activity of this compound relative to other compounds, the following table summarizes key features and activities:

Compound NameStructural FeaturesAntibacterial ActivityAnticancer Activity
This compoundSulfonamide + QuinazolinoneModerateHigh
4-Ethyl-N-[4-(2-methylquinazolinone)phenyl]benzene-sulfonamideSulfonamide + QuinazolinoneHighModerate
2-Methyl-N-[4-(2-methylquinazolinone)phenyl]benzene-sulfonamideSulfonamide + Simple QuinazolinoneLowLow

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